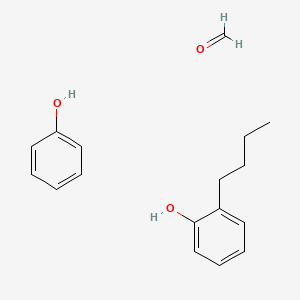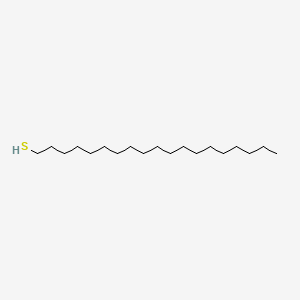
1-Nonadecanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nonadecanethiol is an organic compound with the molecular formula C19H40S . It belongs to the class of thiols, which are characterized by the presence of a sulfhydryl group (-SH) attached to an alkyl chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Nonadecanethiol can be synthesized through several methods. One common approach involves the reaction of nonadecane with thiourea, followed by hydrolysis to yield the desired thiol. Another method includes the direct thiolation of nonadecane using hydrogen sulfide in the presence of a catalyst .
Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale thiolation processes. These processes often involve the use of high-pressure reactors and specialized catalysts to ensure efficient and high-yield production .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Nonadecanethiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert it back to the corresponding alkane.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenated compounds and strong bases are often employed.
Major Products Formed:
Oxidation: Disulfides and sulfonic acids.
Reduction: Nonadecane.
Substitution: Various substituted thiols.
Applications De Recherche Scientifique
1-Nonadecanethiol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Nonadecanethiol involves its ability to form strong bonds with metal surfaces through the thiol group. This interaction is crucial for the formation of self-assembled monolayers, which are highly ordered structures that can modify surface properties. The thiol group can also participate in redox reactions, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
1-Hexadecanethiol (C16H34S): Similar in structure but with a shorter alkyl chain.
Decane-1-thiol (C10H22S): Another thiol with a shorter chain, used in similar applications but with different physical properties.
Uniqueness: 1-Nonadecanethiol’s longer alkyl chain provides it with unique hydrophobic properties, making it particularly useful in applications requiring long-chain thiols. Its ability to form highly ordered monolayers on metal surfaces distinguishes it from shorter-chain thiols .
Propriétés
Numéro CAS |
53193-23-0 |
|---|---|
Formule moléculaire |
C19H40S |
Poids moléculaire |
300.6 g/mol |
Nom IUPAC |
nonadecane-1-thiol |
InChI |
InChI=1S/C19H40S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h20H,2-19H2,1H3 |
Clé InChI |
YNESSCJHABBEIO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



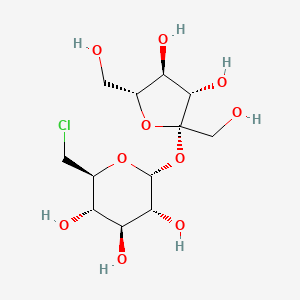
![Acetic acid;[4-(hydroxymethyl)-2,5-dimethoxyphenyl]methanol](/img/structure/B14655556.png)
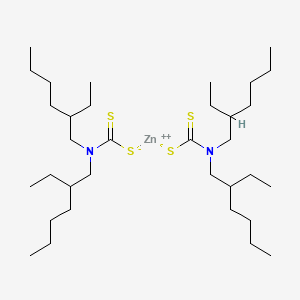


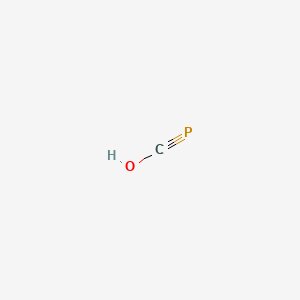
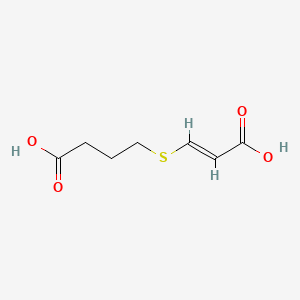
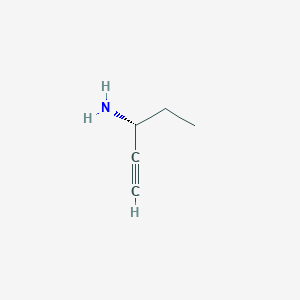
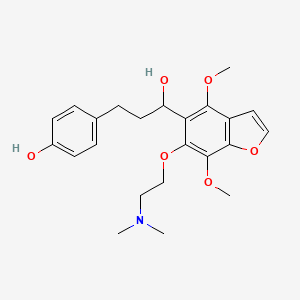
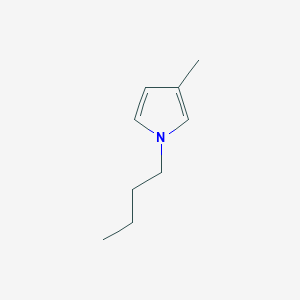
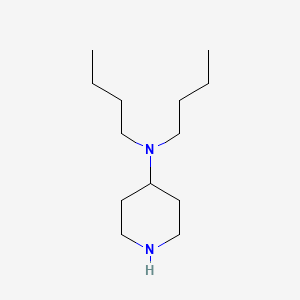
![(NE)-N-[(3E)-3-hydroxyiminoheptan-4-ylidene]hydroxylamine](/img/structure/B14655607.png)
